molecular formula C22H21FN6O3S B2617559 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-24-9

5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2617559
CAS-Nummer: 851969-24-9
Molekulargewicht: 468.51
InChI-Schlüssel: RNZHSBDHUKQEMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, a nitrophenyl group, and a thiazolo[3,2-b][1,2,4]triazole core

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the fluorophenyl and nitrophenyl groups through nucleophilic substitution reactions. The piperazine ring is then incorporated via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the thiazolo[3,2-b][1,2,4]triazole core.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the piperazine and thiazolo[3,2-b][1,2,4]triazole rings.

    Reduction: The major product is the corresponding amino derivative of the nitrophenyl group.

    Substitution: Substituted derivatives at the fluorophenyl group.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated that it exhibits significant efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating potent antibacterial activity.

Anticancer Potential

Research has also focused on the compound's anticancer properties . Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

Case Study: Anticancer Activity

The National Cancer Institute (NCI) assessed the compound's anticancer potential through a single-dose assay across a panel of cancer cell lines. The results showed an average growth inhibition rate of approximately 45% at a concentration of 10 µM, highlighting its potential as an anticancer agent.

Enzyme Inhibition Studies

In enzyme assays, the compound was found to inhibit topoisomerase II activity, which is essential for DNA replication in cancer cells. Additionally, it displayed inhibitory effects on bacterial DNA gyrase, further validating its antimicrobial action.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activities.

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)-3-methyl-[1,2,4]triazoleTriazole ring with fluorine substitutionAntifungal activity
5-(N,N-Dimethylamino)-[1,3]thiazoleThiazole ring with dimethylamino groupAntibacterial properties
6-(Phenylethynyl)-[1,2,4]triazolo[3,4-b]quinazolineFused triazole systemAnticancer effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares the fluorophenyl and piperazine moieties but differs in the core structure.

    1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: This compound has a similar fluorophenyl group and piperazine ring but a different core structure.

Uniqueness

The uniqueness of 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its combination of functional groups and core structure, which confer specific chemical and biological properties

Biologische Aktivität

The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolo-triazole core structure with a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The presence of the 2-fluorophenyl and 4-nitrophenyl groups contributes to its lipophilicity and binding affinity to biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this structure exhibit significant antitumor activity. For instance, derivatives of piperazine have been shown to inhibit tumor cell proliferation effectively. Specifically, the compound's structural analogs demonstrated promising results in inhibiting tyrosinase activity in B16F10 melanoma cells, with IC50 values indicating potent inhibitory effects without cytotoxicity at therapeutic concentrations .

CompoundIC50 (μM)Activity
This compoundTBDAntitumor
Kojic Acid17.76Reference

The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes such as tyrosinase and equilibrative nucleoside transporters (ENTs). The inhibition of tyrosinase is particularly relevant in the context of melanoma treatment, where excessive melanin production can be detrimental. The binding affinity of this compound to the active site of tyrosinase has been confirmed through molecular docking studies .

Structure-Activity Relationship (SAR)

Studies on related compounds have elucidated the importance of various substituents on the piperazine ring and the thiazolo-triazole core for enhancing biological activity. For example, modifications in the nitrophenyl group have been linked to improved potency against target enzymes. These findings suggest that further optimization could yield even more effective therapeutic agents.

Case Studies

A recent investigation into structurally similar compounds revealed that modifications at the piperazine position significantly impacted their selectivity towards ENT1 and ENT2 transporters. The compound FPMINT , an analogue with a similar piperazine structure, demonstrated enhanced selectivity for ENT2 over ENT1 by 5 to 10-fold . This selectivity is crucial for developing targeted therapies with fewer side effects.

Eigenschaften

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3S/c1-14-24-22-28(25-14)21(30)20(33-22)19(15-6-8-16(9-7-15)29(31)32)27-12-10-26(11-13-27)18-5-3-2-4-17(18)23/h2-9,19,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZHSBDHUKQEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.